1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one
Description
1,2-Diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one (CAS No. 2389988-20-7) is a synthetic nucleoside derivative with a molecular formula of C₁₇H₂₀N₆O₆ and a molecular weight of 404.38 g/mol . It features a β-D-xylofuranosyl sugar moiety attached to a modified purine base. Key structural attributes include:
- 8-Phenylmethoxy group, which increases steric bulk and lipophilicity compared to canonical nucleosides.
- Hydroxyl-rich sugar moiety (3,4-dihydroxy-5-hydroxymethyloxolan-2-yl), typical of ribose-like derivatives but with stereochemical variations .
This compound is classified as a research chemical (≥95% purity) and is hypothesized to interact with nucleic acid-processing enzymes or serve as a modified nucleotide probe due to its structural modifications .
Properties
Molecular Formula |
C17H20N6O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one |
InChI |
InChI=1S/C17H20N6O6/c18-16-21-13-10(14(27)23(16)19)20-17(28-7-8-4-2-1-3-5-8)22(13)15-12(26)11(25)9(6-24)29-15/h1-5,9,11-12,15,24-26H,6-7,19H2,(H2,18,21)/t9-,11+,12-,15-/m1/s1 |
InChI Key |
OXZSGYYNRJMCKU-JDTTZNEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)N=C(N(C3=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(N(C3=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one involves several steps. One common method includes the reaction of a purine derivative with a sugar moiety under controlled conditions. The reaction typically requires the use of protecting groups to ensure selective functionalization of the desired positions on the purine ring and the sugar.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may produce primary or secondary amines.
Scientific Research Applications
1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Structure :
Key Differences :
- Purine Modification: Wyosine’s tricyclic core contrasts with the 1,2-diamino-8-phenylmethoxy substitution in the target compound.
- Function : Wyosine is a naturally occurring hypermodified nucleoside in tRNAPhe, critical for codon-anticodon interactions . The target compound’s synthetic modifications likely preclude tRNA incorporation but may enable unique binding properties.
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-Purin-9-yl)tetrahydrofuran-3,4-diol
Chemical Structure :
Key Differences :
- Purine Base: The target compound’s 1,2-diamino and 8-phenylmethoxy groups introduce steric and electronic changes absent in this adenosine derivative.
- Applications : The simpler structure in is a building block for nucleotide synthesis, while the target’s modifications may alter enzyme recognition or stability .
| Parameter | Target Compound | Adenosine Derivative |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₆ | C₁₀H₁₂N₄O₄ |
| Molecular Weight | 404.38 g/mol | 252.23 g/mol |
| Key Substituents | 1,2-diamino, 8-phenylmethoxy | Unmodified purine |
| Complexity | High | Low |
8-Hydroxyadenosine (8-OH-A)
Chemical Structure :
Key Differences :
- Oxidative Lesion : 8-OH-A is a biomarker of oxidative RNA damage, whereas the target compound’s 8-phenylmethoxy group may confer resistance to oxidation.
- Hydrogen Bonding: The 1,2-diamino groups in the target could enhance base-pairing versatility compared to 8-OH-A’s disrupted pairing due to the 8-oxo group .
Phosphorylated Purine Derivatives
Example: [(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate .
Key Differences :
- Phosphate Groups : The phosphorylated derivative in is metabolically active (e.g., nucleotide triphosphate analog), whereas the target compound lacks phosphate moieties.
| Parameter | Target Compound | Phosphorylated Derivative |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₆ | C₁₁H₁₆N₅O₁₀P₂ |
| Molecular Weight | 404.38 g/mol | 463.21 g/mol |
| Functional Groups | Phenylmethoxy, diamino | Methylsulfanyl, phosphates |
| Biological Use | Probe/research | Metabolic intermediates |
Biological Activity
1,2-Diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and exhibits various pharmacological properties that can be beneficial in treating several conditions.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a purine base modified with a phenylmethoxy group and a sugar moiety that contributes to its biological activity.
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viruses. For instance, studies have shown that it inhibits viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of RNA viruses, where the compound disrupts the viral life cycle by targeting viral polymerases.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the hydroxymethyl group enhances its interaction with DNA, leading to increased cytotoxicity in tumor cells.
Immunomodulatory Effects
Another significant aspect of this compound is its immunomodulatory effects. It has been shown to enhance the immune response by promoting the proliferation of T lymphocytes and increasing the production of cytokines. This property may have implications for its use as an adjuvant in cancer therapies or in treating autoimmune diseases.
Case Studies
- Antiviral Efficacy : In a study conducted on Hepatitis C Virus (HCV), 1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-one showed a significant reduction in viral load in treated cell cultures compared to controls.
- Cancer Cell Lines : A series of experiments on breast and prostate cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
- Immunological Studies : In vivo studies using murine models indicated that administration of this compound led to elevated levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), suggesting an enhanced immune response.
Data Tables
| Activity | Effect | Mechanism |
|---|---|---|
| Antiviral | Inhibition of viral replication | Interference with nucleic acid synthesis |
| Antitumor | Induction of apoptosis | Activation of caspase pathways |
| Immunomodulatory | Enhanced T lymphocyte proliferation | Increased cytokine production |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
